molecular formula C16H18ClN3O2 B2951150 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide CAS No. 2034512-00-8

2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide

Cat. No.: B2951150
CAS No.: 2034512-00-8
M. Wt: 319.79
InChI Key: ZQJSMDVQSKAZKY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a chlorophenoxy moiety and a pyrimidine group, is characteristic of compounds investigated for their potential to modulate biological targets . Similar structural motifs are found in non-covalent inhibitors of the proteasome's chymotrypsin-like (CT-L) activity, a key target in oncology research for degrading regulatory proteins . The presence of the pyrimidin-5-yl group is a critical feature, as heterocyclic rings like pyrimidine are known to improve potency and physicochemical properties in drug discovery efforts . As a research chemical, this compound serves as a valuable scaffold for developing novel therapeutic agents and probing biochemical pathways. Researchers can utilize it to study structure-activity relationships (SAR) and enzyme inhibition mechanisms. For Research Use Only. Not intended for diagnostic or therapeutic procedures. Handle with appropriate safety measures. Refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(2-pyrimidin-5-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-16(2,22-14-5-3-13(17)4-6-14)15(21)20-8-7-12-9-18-11-19-10-12/h3-6,9-11H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJSMDVQSKAZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCC1=CN=CN=C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 2-(pyrimidin-5-yl)ethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it may interact with collagen prolyl 4-hydroxylases, inhibiting collagen synthesis and exerting antifibrotic effects .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent on Amide Nitrogen Molecular Formula Key Features Reported Applications
Target Compound 2-(Pyrimidin-5-yl)ethyl Not explicitly provided Pyrimidine ring, ethyl linker Inferred metabolic applications*
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide 1H-Tetrazol-5-yl C₁₁H₁₂ClN₅O₂ Tetrazole ring (acidic) DMT2, dyslipidemia (rat model)
2-(4-Chlorophenoxy)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-methylpropanamide 2-(2-Fluorophenoxy)pyrimidin-5-yl C₂₀H₁₇ClFN₃O₃ Fluorophenoxy substitution Not specified
2-(2-Chlorophenoxy)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)propanamide Thiazolylmethyl C₂₀H₁₇ClFN₂O₂S Thiazole ring, fluorophenyl group Not specified

Notes:

  • The tetrazole analog (Compound 1, ) replaces the pyrimidine with a tetrazole ring, introducing acidity that may influence bioavailability.
  • Fluorine substitutions (e.g., in ) could enhance metabolic stability and target selectivity.
  • Thiazole-containing analogs () may exhibit altered solubility and pharmacokinetics due to sulfur’s lipophilicity.

Pharmacological and Biopharmaceutical Insights

  • The tetrazole’s acidity may enhance solubility but reduce membrane permeability compared to the pyrimidine-based target compound.
  • Pyrimidine Derivatives: Fluorophenoxy-substituted analogs () may exhibit enhanced binding to hydrophobic enzyme pockets due to fluorine’s electronegativity and small atomic radius.
  • Thiazole Analogs : The thiazole ring in could confer resistance to oxidative metabolism, prolonging half-life.

Limitations : Direct data on the target compound’s efficacy, toxicity, or pharmacokinetics are absent in the provided evidence. Further studies are required to validate its therapeutic profile.

Biological Activity

The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H18_{18}ClN3_{3}O
  • Molecular Weight : 285.77 g/mol
  • LogP : 3.3 (indicating moderate lipophilicity)

The compound features a chlorophenoxy group and a pyrimidinyl moiety, which are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • In Vitro Studies : A derivative exhibited significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with IC50_{50} values ranging from 3.79 to 42.30 µM .
Cell LineIC50_{50} (µM)
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Similar compounds have shown the ability to inhibit key kinases involved in cell proliferation and survival pathways.
  • DNA Binding : Studies indicate that certain derivatives bind to DNA, disrupting replication and transcription processes .

Anti-inflammatory Activity

Compounds with structural similarities have also been investigated for their anti-inflammatory properties, which are crucial in various chronic diseases.

Study on Anticancer Activity

A notable study synthesized several pyrazole derivatives and evaluated their anticancer activity against A549 lung cancer cells. One derivative showed an IC50_{50} of 26 µM, indicating promising potential for further development .

Safety and Toxicology

While the biological activities are promising, safety assessments are critical. Preliminary toxicity studies indicate that certain derivatives exhibit acceptable safety profiles at therapeutic doses, but comprehensive toxicological evaluations are necessary.

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